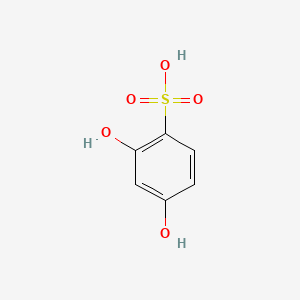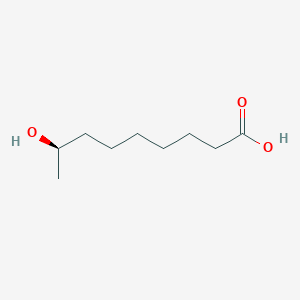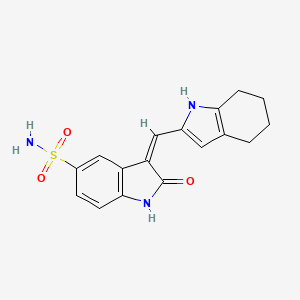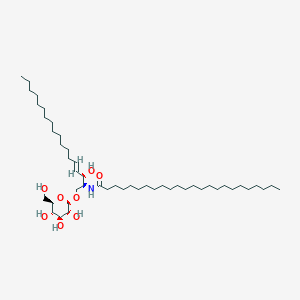
beta-D-glucosyl-N-(tetracosanoyl)sphingosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-glucosyl-N-(tetracosanoyl)sphingosine is a beta-D-glucosyl-N-acylsphingosine in which the acyl group is specified as tetracosanoyl. It has a role as a mouse metabolite. It derives from a tetracosanoic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis and Characterization : Beta-D-Glucosyl-N-(tetracosanoyl)sphingosine has been synthesized from D-glucose, sphingosine, and various fatty acids. This process allows for the study of its structure and properties. For example, the synthesis of a related compound, (2S,3R,4E)-1-O-(β-D-Glucopyranosyl)-N-[24-(linoleoyloxy)tetracosanoyl)-4-sphingenine, differed from a naturally occurring cerebroside in guinea pigs, indicating the importance of synthetic analogs in understanding biological sphingolipids (Mori & Nishio, 1991).
Biochemical Pathways and Inhibition Studies
- Study of Metabolic Pathways : The synthesis of glucosylsphingosine in cultured fibroblasts has been investigated using inhibitors, revealing insights into the biochemical pathways involving glucosylceramides and glucosylsphingosines (Yamaguchi et al., 1994).
- Inhibitor Research : Studies have used synthetic analogs like N-hexyl-O-glucosyl sphingosine to inhibit enzymes like glucosylceramide-glucosidase. Such research aids in understanding enzyme function and potential therapeutic targets for diseases like Gaucher's disease (Erickson & Radin, 1973).
Disease Research and Model Systems
- Disease Models : Compounds like N-hexyl-O-glucosyl sphingosine have been used to create chemical models of diseases like Gaucher's disease in cultured human fibroblasts. This approach helps in studying disease mechanisms and potential treatments (Warren et al., 1976).
Glycolipid Research
- Glycolipid Analysis : Research has focused on isolating and characterizing glycolipids like glucosyl sphingosine from sources such as Gaucher's spleen. This contributes to the understanding of glycosphingolipid metabolism in health and disease (Raghavan et al., 1974).
Therapeutic Applications and Drug Development
- Drug Development : Studies have synthesized fluorescent derivatives of glucosyl ceramide, such as by linking a fluorescent fatty acid to glucosyl sphingosine. This is crucial for developing sensitive methods to determine enzyme activities and for diagnosing diseases like Gaucher disease (Dinur et al., 1984).
Cellular and Molecular Biology
- Cell Biology : Research using glucosyl [3H]ceramide has provided insights into the metabolic utilization of glucosylceramide by skin fibroblasts from normal and glucosylceramidotic subjects, enhancing our understanding of cellular lipid metabolism (Barton & Rosenberg, 1975).
Enzyme Function and Specificity
- Enzymatic Studies : Investigations into the specificity of human glucosylceramide β-glucosidase towards synthetic glucosylsphingolipids have provided insights into enzyme-substrate interactions, crucial for understanding enzymatic functions and potential drug targets (Sarmientos et al., 1986).
Eigenschaften
Molekularformel |
C48H93NO8 |
|---|---|
Molekulargewicht |
812.3 g/mol |
IUPAC-Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide |
InChI |
InChI=1S/C48H93NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,41-43,45-48,50-51,53-55H,3-34,36,38-40H2,1-2H3,(H,49,52)/b37-35+/t41-,42+,43+,45+,46-,47+,48+/m0/s1 |
InChI-Schlüssel |
POQRWMRXUOPCLD-GZXCKHLVSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


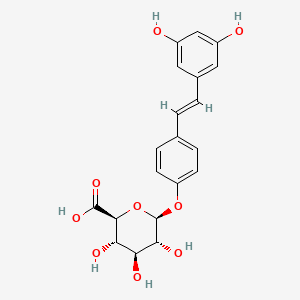
![3,3',3'',3'''-[(7S,8S,12S,13S)-3,8,13,17-tetrakis(carboxymethyl)-8,13,15-trimethyl-7,8,12,13,20,24-hexahydroporphyrin-2,7,12,18-tetrayl]tetrapropanoic acid](/img/structure/B1239004.png)

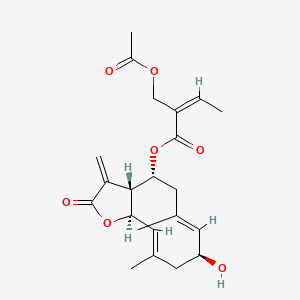
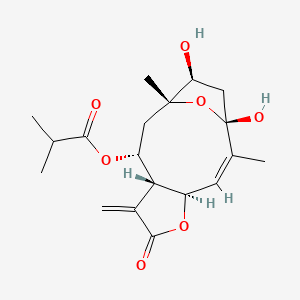
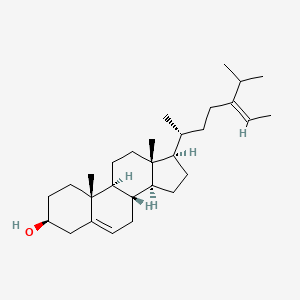
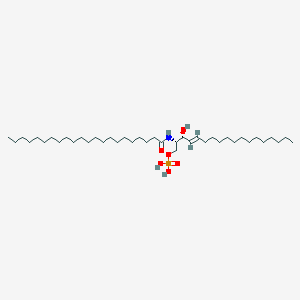



![2-[[Oxo-(5-propyl-3-isoxazolyl)methyl]amino]benzoic acid methyl ester](/img/structure/B1239016.png)
